2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Overview
Description
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H2BrFN2O3 . It has a molecular weight of 236.98 . This compound is typically stored under an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrFN2O3/c6-5-1-4 (9 (11)12)3 (7)2-8 (5)10/h1-2H . The InChI key is ATFPCLRVCOJQTA-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, nitropyridines have been known to undergo various reactions . For example, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a solid . It is stored under an inert atmosphere at temperatures between 2-8°C . The predicted boiling point is 440.3±40.0 °C , and the predicted density is 2.08±0.1 g/cm3 .Scientific Research Applications
Crystal Structure and Spectroscopy
- The crystal structure and polarized vibrational spectra of 2-Bromo-4-nitropyridine N-oxide, a closely related compound, have been studied in detail. This compound is orthorhombic and forms dimers linked by hydrogen bonds. The study provided insights into intermolecular interactions and temperature-dependent spectral changes (Hanuza et al., 2002).
Synthesis and Radiofluorination
- A study describes the synthesis of meta-substituted fluoropyridines through direct fluorination of pyridine N-oxides, which includes compounds similar to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. This process has applications in pharmaceutical and radiopharmaceutical synthesis (Brugarolas et al., 2016).
Nucleoside Synthesis
- Research on pyridine nucleosides related to 5-fluorocytosine involved derivatives of 5-fluoro-2-methoxy-4-nitropyridine-N-oxide, similar to this compound. These studies were essential for understanding the structure and synthesis of novel nucleosides (Nesnow & Heidelberger, 1975).
Large-Scale Synthesis and Oxidation
- The compound 5-Bromo-2-nitropyridine, closely related to this compound, has been synthesized on a large scale using hydrogen peroxide oxidation. This study highlights the process development and safety aspects of large-scale chemical synthesis (Agosti et al., 2017).
Nitration and Nucleophilic Displacements
- Studies have examined the nitration and nucleophilic displacement reactions in pyridine N-oxides, including compounds structurally similar to this compound. These reactions are crucial for understanding the chemical behavior and potential applications of such compounds (Johnson, 1966).
Safety and Hazards
The safety information for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the research and development of new compounds .
Mode of Action
It’s known that similar compounds can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . This suggests that 2-Bromo-5-fluoro-4-nitropyridine 1-oxide may interact with its targets through a similar mechanism.
Action Environment
It’s known that this compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluoro-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, potentially altering the expression of specific genes. Additionally, its impact on metabolic enzymes can modify cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound’s nitro group can undergo reduction, while the bromine and fluorine atoms can participate in halogenation reactions. These metabolic processes can lead to the formation of different metabolites, affecting the overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it can bind to specific proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPCLRVCOJQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743598 | |
Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-40-0 | |
Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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